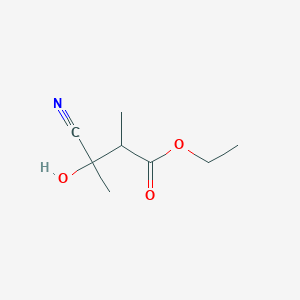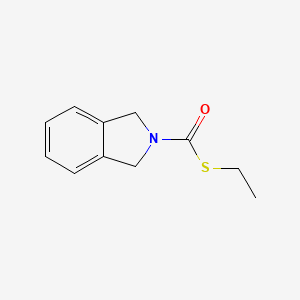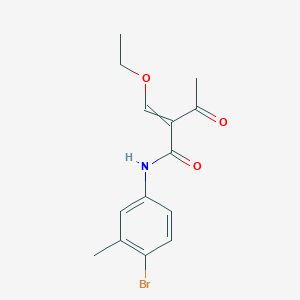![molecular formula C5H8N2O2S B14591479 5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one CAS No. 61516-16-3](/img/structure/B14591479.png)
5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
- Imidazole-containing compounds
Uniqueness
5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61516-16-3 |
|---|---|
Formule moléculaire |
C5H8N2O2S |
Poids moléculaire |
160.20 g/mol |
Nom IUPAC |
5-propan-2-yloxy-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C5H8N2O2S/c1-3(2)9-5-6-4(8)7-10-5/h3H,1-2H3,(H,7,8) |
Clé InChI |
VMIWGTCNOGQYQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=O)NS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)




amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)
